6β-纳洛酮

描述

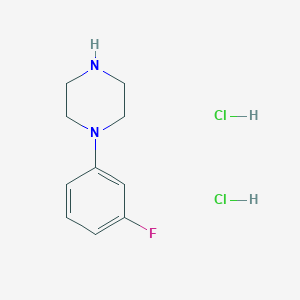

6beta-Naloxol is an opioid antagonist closely related to naloxone . It exists in two isomeric forms, α-naloxol and β-naloxol . α-naloxol is a human metabolite of naloxone .

Synthesis Analysis

Synthetically, α-naloxol can be prepared from naloxone by reduction of the ketone group, and β-naloxol can be prepared from α-naloxol by a Mitsunobu reaction . The opiates 6beta-naltrexol and 6beta-naltrexamide function as neutral antagonists in in vitro and in vivo systems previously exposed to morphine, and are under investigation as improved treatments for narcotic dependence .

Molecular Structure Analysis

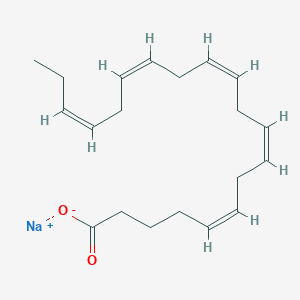

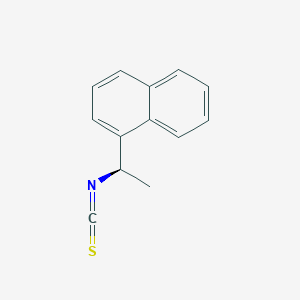

6beta-Naloxol has a molecular formula of C19H23NO3 . Its IUPAC name is (4R,4aR,7R,7aR,12bS)-3-prop-2-enyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro [3,2-e]isoquinoline-7,9-diol . The molecular weight of 6beta-Naloxol is 313.4 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6beta-Naloxol include a molecular weight of 313.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The exact mass is 313.16779360 g/mol .

科学研究应用

酶活性与还原

- 6β-纳洛酮由大鼠肝细胞溶胶中的纳洛酮还原酶产生,该酶与3α-羟基类固醇脱氢酶相同。该酶对NADPH和NADH均表现出双辅因子特异性(山野、中本、时喜,1999)。

药理作用

- 在小鼠中,6β-纳洛酮已显示出拮抗阿片类药物作用的能力,尤其是在胃肠道转运中,表明其在区分外周和中枢阿片受体方面很有用。与其他阿片受体拮抗剂相比,它具有较长的作用持续时间和独特的药理特性(杨西-弗罗纳等人,2009)。

动力学和抑制

- 已经探讨了从纳曲酮中形成6β-纳洛酮在人肝细胞溶胶中的动力学以及潜在的抑制剂。动力学参数的变化会影响纳曲酮治疗的疗效(波特、索莫吉、怀特,2000)。

酶学特性

- 兔肝细胞溶胶含有醛酮还原酶超家族中的酶,这些酶由纳洛酮产生6β-纳洛酮。这些酶被认为参与类固醇代谢和异源羰基化合物的解毒(山野、一之濑、户高、时喜,1999)。

动物药代动力学

- 已经研究了比格犬肌肉注射后6β-纳洛酮的药代动力学,结果表明其血浆动力学符合一级吸收的两室模型。这为其在其他动物和人类中的潜在药理行为提供了见解(颜等人,2009)。

作用机制

Naloxone, a drug closely related to 6beta-Naloxol, is known to act as a pure mu-opiate receptor competitive antagonist . When administered at the recommended dose levels, naloxegol, another related compound, functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids .

属性

IUPAC Name |

(4R,4aR,7R,7aR,12bS)-3-prop-2-enyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-3,5,12-13,15,18,21-22H,1,4,6-10H2/t12-,13+,15+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEQRJBDUHMEEB-MKUCUKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Naloxol | |

CAS RN |

53154-12-4 | |

| Record name | 6beta-Naloxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053154124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the enzymatic pathway for 6β-naloxol formation?

A: 6β-Naloxol is generated through the enzymatic reduction of naloxone. This reaction is primarily catalyzed by a specific enzyme found in the cytosol of rat liver cells, known as naloxone reductase. [, ] This enzyme demonstrates a preference for NADPH as a cofactor, leading to a four-fold increase in 6β-naloxol production compared to when NADH is used. [] Interestingly, research has revealed that this naloxone reductase is identical to 3α-hydroxysteroid dehydrogenase. []

Q2: Is there species variability in the enzymes responsible for naloxone reduction?

A: Yes, significant species differences exist. While rat liver cytosol exclusively produces 6β-naloxol from naloxone, rabbit liver cytosol yields both 6α-naloxol and 6β-naloxol in almost equal amounts. [, ] This difference highlights the presence of distinct enzymes with varying stereospecificity. In rabbits, at least four forms of naloxone reductase have been identified. The two major forms, NR1 and NR2, exhibit distinct characteristics. NR1, a basic protein, prefers NADH and primarily catalyzes the formation of 6α-naloxol. In contrast, NR2, an acidic protein, demonstrates a high specificity for NADPH and primarily produces 6β-naloxol. []

Q3: Beyond naloxone, what other substrates can these enzymes metabolize?

A: Both NR1 and NR2, the two major naloxone reductase forms in rabbits, can metabolize a range of substrates beyond naloxone, including aliphatic and aromatic aldehydes, cyclic and aromatic ketones, and quinones. [] Interestingly, both enzymes exhibit the capability to dehydrogenate 17β-hydroxysteroids with high efficiency. Notably, NR2 displays additional activity as a 3α-hydroxysteroid dehydrogenase. [] This broad substrate specificity suggests their potential involvement in the metabolism of diverse endogenous compounds and xenobiotics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]phenalen-3-one](/img/structure/B163240.png)

![1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride](/img/structure/B163268.png)